4-Chlorothieno[2,3-b]pyridine-5-carbonitrile
Overview
Description
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN2S and a molecular weight of 194.64 g/mol . This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a chlorine atom at the 4-position and a cyano group at the 5-position further defines its chemical identity .
Preparation Methods
The synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorothieno[2,3-b]pyridine with cyanide sources under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine and cyano groups play crucial roles in binding to specific sites on target molecules, influencing biological pathways and chemical reactions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile can be compared with other thieno[2,3-b]pyridine derivatives, such as:
- 4-Methylthieno[2,3-b]pyridine-5-carbonitrile
- 4-Bromothieno[2,3-b]pyridine-5-carbonitrile
- 4-Fluorothieno[2,3-b]pyridine-5-carbonitrile
These compounds share the same core structure but differ in the substituents at the 4-position. The unique properties of this compound, such as its reactivity and binding affinity, are influenced by the presence of the chlorine atom, making it distinct from its analogs .
Properties
IUPAC Name |
4-chlorothieno[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-8-6(7)1-2-12-8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATKYBWAJURSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=C21)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465054 | |
Record name | 4-chlorothieno[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63873-61-0 | |
Record name | 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63873-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chlorothieno[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile in the presented research?
A1: this compound serves as a crucial starting material for synthesizing a new series of thieno[2,3-b]pyridine phosphoramidates. [] This compound undergoes nucleophilic aromatic substitution reactions with various aminoalkylphosphoramidates, resulting in the desired products. The chlorine atom at the 4-position and the carbonitrile group at the 5-position provide suitable sites for these reactions, ultimately leading to the diverse range of synthesized compounds. []
Q2: How does the structure of this compound relate to the study's focus on drug development?
A2: The thieno[2,3-b]pyridine core structure present in this compound is known to exhibit a wide range of biological activities. [] By modifying this core structure with phosphoramidate groups, the researchers aimed to explore its potential in developing new therapeutic agents. The study utilized computational tools like Molinspiration, Osiris, and Toxtree to predict drug-like properties and potential toxicity of the newly synthesized compounds. This approach allowed for a preliminary assessment of their suitability as drug candidates. []
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